molecular formula C24H18ClN7O3 B2947264 3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 920371-46-6

3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2947264
CAS RN: 920371-46-6
M. Wt: 487.9
InChI Key: HKOLDJMVTRFYID-UHFFFAOYSA-N
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Description

The compound “3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains a triazolo[4,5-d]pyrimidine core, which is a type of fused heterocyclic compound . These types of compounds have attracted great interest in medicinal chemistry due to their wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C19H23ClN5O+ and a molecular weight of 372.9 g/mol . It contains a triazolo[4,5-d]pyrimidine core, a piperazine ring, and a chromen-2-one moiety .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.9 g/mol, a formal charge of +1, and a complexity of 623 . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 372.1591131 g/mol .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . This could include studies on its antitumor activity, its effect on cell cycle progression, and its ability to induce apoptosis . Additionally, in silico ADMET studies and drug-likeness studies could be conducted to predict its pharmacokinetic properties .

properties

IUPAC Name

3-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN7O3/c25-16-5-7-17(8-6-16)32-22-20(28-29-32)21(26-14-27-22)30-9-11-31(12-10-30)23(33)18-13-15-3-1-2-4-19(15)35-24(18)34/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOLDJMVTRFYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC6=CC=CC=C6OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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